molecular formula C9H7ClN2O B1583180 ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)- CAS No. 64047-49-0

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

Cat. No. B1583180
CAS RN: 64047-49-0
M. Wt: 194.62 g/mol
InChI Key: GWZGFUKSSKIWAP-UHFFFAOYSA-N
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Description

Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The structure of “5-Amino-3-(4-chlorophenyl)isoxazole” can be found in various databases .


Chemical Reactions Analysis

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The substitution of various groups on the isoxazole ring imparts different activity .


Physical And Chemical Properties Analysis

The compound “5-Amino-3-(4-chlorophenyl)isoxazole” has a molecular weight of 194.6177 g/mol . Its melting point is between 162 and 165 °C .

Scientific Research Applications

Molecular Modeling and Structural Analysis

Isoxazole derivatives, including those with 5-amino-4-(p-chlorophenyl) substitution, have been studied for their structural properties using experimental and theoretical methods. For instance, the compound 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, related to the queried chemical, was investigated to understand its promising immunological activity. The study utilized Kohn–Sham density functional theory (DFT) and Bader's theory of atoms in molecules to analyze molecular parameters for quantum molecular similarity investigations. This research contributes to the understanding of isoxazole derivatives at a molecular level, which is crucial for designing compounds with desired biological activities (Jezierska et al., 2003).

Immunological Activity

Isoxazole compounds have been identified for their immunological activities. For example, derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid were synthesized and tested for anti-inflammatory and antibacterial effects. Among these, specific derivatives displayed significant anti-inflammatory and antibacterial activities, highlighting the potential of isoxazole derivatives in developing new therapeutic agents (Machoń & Ryng, 1981).

Synthesis and Biological Evaluation

Research into isoxazole derivatives also extends into their synthesis and biological evaluation for potential applications as antimicrobial and anti-inflammatory agents. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This demonstrates the versatility of isoxazole derivatives in medicinal chemistry and their potential in developing new drugs (Kendre et al., 2015).

Mechanism of Action and Immunosuppressive Properties

Another area of interest is understanding the mechanism of action and immunosuppressive properties of isoxazole derivatives. A study synthesized a new series of isoxazole derivatives and investigated their immunosuppressive properties in vitro using human cells. One compound, in particular, showed strong antiproliferative activity and inhibited lipopolysaccharide-induced tumor necrosis factor production, indicating its potential as an immunosuppressive agent (Mączyński et al., 2018).

Synthetic Applications and Herbicidal Activity

Isoxazole derivatives have also found applications in agriculture, particularly as herbicides. Research into the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides revealed significant herbicidal activity against broadleaf and narrowleaf weeds. This highlights the potential of isoxazole derivatives in developing new herbicides for agricultural use (Hamper et al., 1995).

Safety And Hazards

The compound “5-Amino-3-(4-chlorophenyl)isoxazole” is classified as an irritant . It is always recommended to handle such compounds with appropriate safety measures.

Future Directions

In view of the enormous significance of isoxazole, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

4-(4-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZGFUKSSKIWAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214126
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ISOXAZOLE, 5-AMINO-4-(p-CHLOROPHENYL)-

CAS RN

64047-49-0
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoxazole, 5-amino-4-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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